molecular formula C7H6BFN2O2 B6162649 (5-fluoro-1H-indazol-4-yl)boronic acid CAS No. 1808997-66-1

(5-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B6162649
CAS No.: 1808997-66-1
M. Wt: 179.9
InChI Key:
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Description

(5-fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative containing a fluorine atom and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-1H-indazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions with boronic esters or boranes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(5-fluoro-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

  • (5-methyl-1H-indazol-4-yl)boronic acid
  • (5-chloro-1H-indazol-4-yl)boronic acid
  • (5-bromo-1H-indazol-4-yl)boronic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in (5-fluoro-1H-indazol-4-yl)boronic acid distinguishes it from other similar compounds, providing unique electronic properties and reactivity.
  • Binding Affinity: The fluorine atom enhances binding affinity to molecular targets compared to other halogenated derivatives.
  • Reactivity: The compound exhibits distinct reactivity patterns in substitution and addition reactions due to the electron-withdrawing nature of the fluorine atom.

Properties

CAS No.

1808997-66-1

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.9

Purity

95

Origin of Product

United States

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